molecular formula C16H18FNO3S B486594 3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide CAS No. 791844-16-1

3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B486594
CAS No.: 791844-16-1
M. Wt: 323.4g/mol
InChI Key: HTJKAYTYXXWLJT-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide: is an organic compound with the molecular formula C16H18FNO3S . This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a sulfonamide group attached to a benzene ring. The compound also contains a phenylethyl group, which adds to its structural complexity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:

    Nitration and Reduction: The initial step often involves the nitration of a benzene derivative, followed by reduction to form an amine.

    Sulfonation: The amine is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Fluorination and Ethoxylation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-fluoro-N-(2-phenylethyl)benzenesulfonamide
  • 3-ethoxy-N-(2-phenylethyl)benzenesulfonamide
  • 3-ethoxy-4-chloro-N-(2-phenylethyl)benzenesulfonamide

Uniqueness:

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-2-21-16-12-14(8-9-15(16)17)22(19,20)18-11-10-13-6-4-3-5-7-13/h3-9,12,18H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJKAYTYXXWLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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